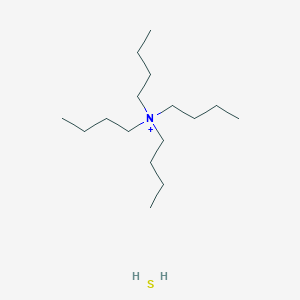
sulfane;tetrabutylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) is a chemical compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a butyl group attached to an ammonium ion, and a sulfide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) typically involves the reaction of tributylamine with butyl bromide in the presence of a sulfide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_4\text{H}_9\text{N}(\text{C}_4\text{H}_9)_3 + \text{C}_4\text{H}_9\text{Br} + \text{S}^{2-} \rightarrow \text{C}_4\text{H}_9\text{N}(\text{C}_4\text{H}_9)_3\text{S} ]
Industrial Production Methods
In industrial settings, the production of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion exchange processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) involves its interaction with various molecular targets. The compound can act as a phase transfer catalyst, facilitating the transfer of ions and molecules across different phases. It can also interact with biological membranes, affecting ion transport and membrane stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)
- 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1)
- Tetra-n-butylammonium decatungstate
Uniqueness
1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) is unique due to its sulfide ion, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. This uniqueness makes it valuable in specific applications such as phase transfer catalysis and membrane studies.
Eigenschaften
Molekularformel |
C16H38NS+ |
|---|---|
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
sulfane;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1; |
InChI-Schlüssel |
AMVCMHXBGWPOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















